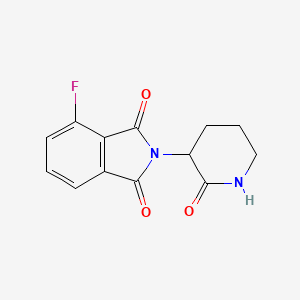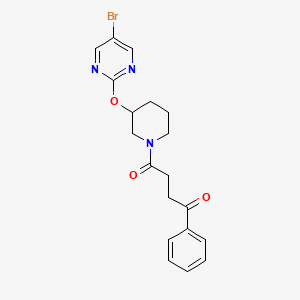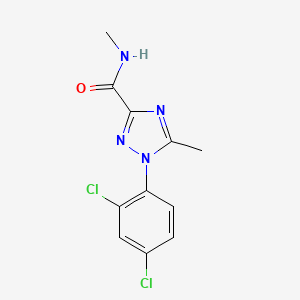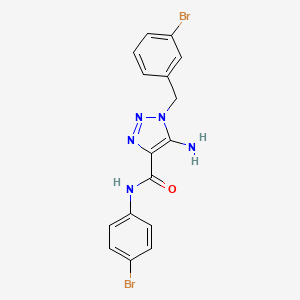
4-Fluoro-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Fluoro-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione” is a raw material used in the synthesis of a series of novel pomalidomide linked with diphenylcarbamide derivatives . It’s a part of the molecular structure of pomalidomide, which is often used as the ligand for E3 ligase in PROTAC production .
Synthesis Analysis
The synthesis of “this compound” involves several step reactions of substitution, click reaction, and addition reaction . A solution of this compound (2.8 g, 0.01 mol) was added with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine (2.2 g, 0.01 mol) and DIPEA (2.5 g, 0.02 mol) in N2 atmosphere. The reaction mixture was refluxed for 5 hours .Molecular Structure Analysis
The molecular structure of “this compound” was confirmed by 1H NMR, 13C NMR, and MS . The molecular formula is C13H10N2O4 .Chemical Reactions Analysis
The compound is capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 262.24 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Several studies have been conducted on the synthesis and structural characterization of derivatives related to 4-Fluoro-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione. These studies offer insights into efficient synthesis methods and the molecular structures of these compounds. For example, a novel method for the synthesis of N-phenylphthalimide compounds, including this compound derivatives, demonstrated the potential for higher protox inhibiting herbicidal activity (Hai, 2007). Additionally, the crystal structure of flumioxazin, a related compound, has been detailed, providing a basis for understanding the molecular interactions within this class of compounds (Park et al., 2015).
Biological Activity and Potential Applications
The biological activity and potential applications of this compound derivatives have been explored, with a focus on their herbicidal properties and potential medical applications. Research on the synthesis and herbicidal activity of these derivatives highlights their effectiveness as protox-inhibiting herbicides, suggesting their use in agricultural applications (Huang et al., 2005). Moreover, studies on the synthesis of pomalidomide linked with diphenylcarbamide derivatives indicate potential medical applications, particularly in suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities, hinting at therapeutic benefits in certain medical conditions (Sun et al., 2022).
Mecanismo De Acción
The compound is part of the molecular structure of pomalidomide, which is often used as the ligand for E3 ligase in PROTAC production . PROTAC small molecule recognizes E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated, and the proteasome recognizes and degrades the target protein .
Propiedades
IUPAC Name |
4-fluoro-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c14-8-4-1-3-7-10(8)13(19)16(12(7)18)9-5-2-6-15-11(9)17/h1,3-4,9H,2,5-6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVHJKBFAAWAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N2C(=O)C3=C(C2=O)C(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2805336.png)


![Tert-butyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxylate](/img/structure/B2805342.png)
![1-(3-Acetylphenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2805344.png)


![(1R,5S)-7,7-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B2805349.png)

![N-(1,3-benzodioxol-5-yl)-N'-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B2805351.png)
![[(6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)methyl]amine trihydrochloride](/img/structure/B2805353.png)